Mirificin
Overview
Description
Mechanism of Action
Target of Action
Mirificin, also known as Puerarin apioside, is an isoflavone found in Puerariae Lobatae Radix . The primary target of this compound is Tyrosinase (TYR) . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for the color of skin, hair, and eyes .
Mode of Action
This compound interacts with Tyrosinase by inhibiting its activity . The inhibition of Tyrosinase by this compound has been quantified with an IC50 value of 12.66 μM . This interaction results in a decrease in melanin production, which could potentially be beneficial in the prevention of melanoma and skin tumor .
Biochemical Pathways
The biochemical pathway of this compound involves the transformation of the compound into active aglycones by gut microflora . The first step in this pathway is catalyzed by isoflavone synthase, which involves nicotinamide adenine dinucleotide phosphate (NADPH) and the presence of oxygen, leading to the formation of 2-hydroxyisoflavanone .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The hydrophobic character of aglycones and their metabolites enables their efficient transport through the intestinal wall, resulting in higher bioavailability . This compound has the ability to rapidly penetrate the blood-brain barrier . Numerous studies have shown differences in tissue distribution after oral and intravenous administration .
Result of Action
The inhibition of Tyrosinase by this compound results in a decrease in melanin production. This could potentially have a protective effect against melanoma and skin tumors . Additionally, the antioxidant and anti-inflammatory properties of Puerarin, a compound closely related to this compound, provide the basis for its comprehensive biological effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of isolation of this compound from vacuum-dried aqueous-ethanolic extracts of kudzu roots can be optimized using a biphasic solvent system in centrifugal partition chromatography
Biochemical Analysis
Biochemical Properties
Mirificin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still being explored. It is known that this compound can penetrate the blood-brain barrier and exert neuroprotective effects .
Molecular Mechanism
The molecular mechanism of this compound’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . These studies could include any threshold effects observed, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are still being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Mirificin is typically isolated from the kudzu root lyophilisate using a combination of centrifugal partition chromatography and flash chromatography . The process involves vacuum-drying aqueous-ethanolic extracts of kudzu roots, followed by purification and separation using an optimized biphasic solvent system. This system includes ethyl acetate, ethanol, water, and 0.5% acetic acid as a mobile phase modifier . The identity of the isolated this compound is confirmed using spectroscopic and mass spectrometric methods .
Chemical Reactions Analysis
Mirificin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mirificin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying isoflavone glycosides and their chemical properties.
Biology: Investigated for its role in plant metabolism and its effects on various biological systems.
Comparison with Similar Compounds
Mirificin is similar to other isoflavone glycosides such as puerarin, 3’-methoxypuerarin, and daidzin . it is unique due to its specific glycosidic linkage and its distinct biological activities. Unlike puerarin, which is more abundant in kudzu roots, this compound is present in lower concentrations but has shown significant anti-biodegenerative effects .
Similar compounds include:
- Puerarin
- 3’-Methoxypuerarin
- Daidzin
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials .
Properties
IUPAC Name |
8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O13/c27-9-26(35)10-38-25(24(26)34)37-8-16-19(31)20(32)21(33)23(39-16)17-15(29)6-5-13-18(30)14(7-36-22(13)17)11-1-3-12(28)4-2-11/h1-7,16,19-21,23-25,27-29,31-35H,8-10H2/t16-,19-,20+,21-,23+,24+,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXWGKPUSLRPHX-QOIVFALESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337021 | |
Record name | Mirificin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103654-50-8 | |
Record name | Mirificin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103654508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mirificin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIRIFICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FQ75MJ4HG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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